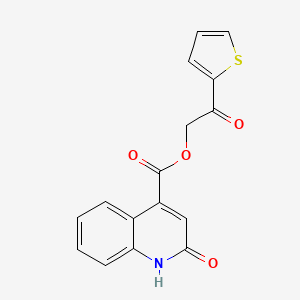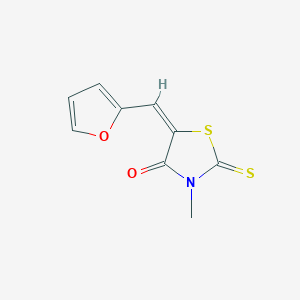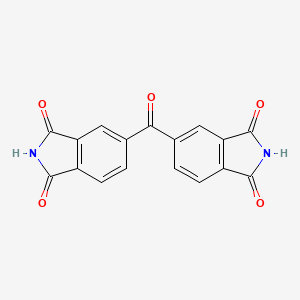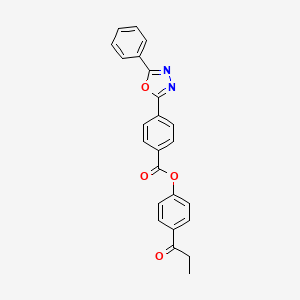![molecular formula C20H19N5O3S B10875615 2-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole](/img/structure/B10875615.png)
2-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {5-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (1,3-BENZODIOXOL-5-YL) ETHER is a complex organic molecule featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural components, which include benzimidazole, triazole, and benzodioxole moieties. These structures are known for their biological activity and are often found in pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (1,3-BENZODIOXOL-5-YL) ETHER typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Final Ether Formation: The final step involves the etherification of the triazole intermediate with the benzodioxole derivative, typically using a Williamson ether synthesis approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkoxides or amines for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Dihydrotriazoles: From reduction reactions.
Substituted Benzimidazoles and Triazoles: From nucleophilic substitution reactions.
科学的研究の応用
Medicinal Chemistry: Due to its structural similarity to known pharmacophores, it can be explored for its potential as an antimicrobial, anticancer, or antiviral agent.
Biological Studies: The compound can be used to study the interaction of heterocyclic compounds with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of {5-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (1,3-BENZODIOXOL-5-YL) ETHER is likely to involve multiple pathways:
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Triazole Derivatives: Widely used in antifungal medications.
Benzodioxole Derivatives: Often found in natural products with various biological activities.
Uniqueness
The uniqueness of {5-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (1,3-BENZODIOXOL-5-YL) ETHER lies in its combination of these three pharmacophores, potentially offering a broader spectrum of biological activity and making it a versatile candidate for drug development .
特性
分子式 |
C20H19N5O3S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H19N5O3S/c1-2-25-19(10-26-13-7-8-16-17(9-13)28-12-27-16)23-24-20(25)29-11-18-21-14-5-3-4-6-15(14)22-18/h3-9H,2,10-12H2,1H3,(H,21,22) |
InChIキー |
YLUSITUVEOGZDR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)COC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-3-[3,5-dibromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10875541.png)
![(2E)-3-[2-bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10875551.png)
![1-Ethyl-6-fluoro-7-[4-(naphthalen-1-ylcarbamoyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10875552.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875558.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875560.png)
![12-ethyl-12-methyl-4-phenyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10875578.png)
![4-benzyl-N-[2-(propan-2-yl)phenyl]piperidine-1-carbothioamide](/img/structure/B10875588.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B10875596.png)

![4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875618.png)
![3-cyclohexyl-7-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10875621.png)

